molecular formula C6H3Cl2N3O2S B2508589 5-Azido-2-chlorobenzenesulfonyl chloride CAS No. 2377035-47-5

5-Azido-2-chlorobenzenesulfonyl chloride

Cat. No. B2508589
CAS RN: 2377035-47-5
M. Wt: 252.07
InChI Key: PGPQWHOGPNZMPX-UHFFFAOYSA-N
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Description

5-Azido-2-chlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2N3O2S . It has a molecular weight of 252.07 .


Synthesis Analysis

The synthesis of azido-modified compounds, including 5-Azido-2-chlorobenzenesulfonyl chloride, often involves the use of azide-alkyne cycloaddition . This process is a key part of click chemistry, a type of chemical synthesis that is widely used due to its efficiency and versatility . The synthesis of 5’-azidoribonucleosides, which are related to 5-Azido-2-chlorobenzenesulfonyl chloride, has been reported for adenosine, cytidine, guanosine, and uridine . This results in a widely applicable one-pot methodology for the synthesis of these and related compounds .


Molecular Structure Analysis

The molecular structure of 5-Azido-2-chlorobenzenesulfonyl chloride consists of six carbon atoms, three hydrogen atoms, two chlorine atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

Azide-modified compounds, such as 5-Azido-2-chlorobenzenesulfonyl chloride, are important building blocks for RNA and DNA functionalization . They are used in click chemistry based on azide-alkyne cycloaddition . This type of reaction is often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .

Scientific Research Applications

Synthesis of 5’-Azido-5’-deoxyribonucleosides

The compound has been employed in the one-pot synthesis of 5’-azidoribonucleosides, including adenosine, cytidine, guanosine, and uridine. These modified nucleosides serve as crucial intermediates in nucleic acid research and drug development . The efficient conversion of alcohols to azides using this method provides an alternative to more challenging reactions like the Mitsunobu reaction.

Click Chemistry and Bioconjugation

Azide-modified compounds are valuable for click chemistry, specifically azide-alkyne cycloaddition. Researchers use this reaction to functionalize RNA and DNA, enabling site-specific labeling, bioorthogonal conjugation, and drug delivery . The azide group in 5-Azido-2-chlorobenzenesulfonyl chloride can participate in such click reactions.

Safety and Hazards

The safety data sheet for 2-Chlorobenzenesulfonyl chloride, a related compound, indicates that it is flammable and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Azide-modified compounds, such as 5-Azido-2-chlorobenzenesulfonyl chloride, have a wide range of applications in organic synthesis . They are used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs . As the discovery of pharmacological targets increases, the demand for synthetic analogs of nucleic acid monomers and oligomers will be emphasized . Therefore, the future directions of 5-Azido-2-chlorobenzenesulfonyl chloride and related compounds are likely to involve further exploration of their synthetic and therapeutic relevance .

properties

IUPAC Name

5-azido-2-chlorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O2S/c7-5-2-1-4(10-11-9)3-6(5)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPQWHOGPNZMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azido-2-chlorobenzenesulfonyl chloride

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